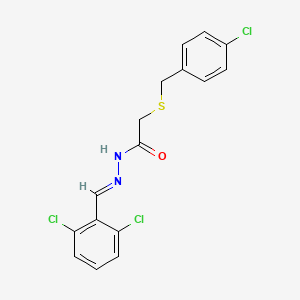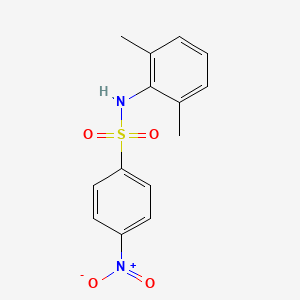![molecular formula C16H15ClN2O4 B15016538 2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its applications in various scientific research fields It is characterized by its molecular formula C16H15ClN2O4 and a molecular weight of 33475 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 2-(4-chlorophenoxy)acetohydrazide: This intermediate is prepared by reacting 4-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-5-methoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- 2-hydroxy-5-methoxybenzaldehyde
- 4-chlorophenoxyacetic acid
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a methoxyphenyl group makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H15ClN2O4 |
|---|---|
Poids moléculaire |
334.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-6-7-15(20)11(8-14)9-18-19-16(21)10-23-13-4-2-12(17)3-5-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Clé InChI |
AYGXNJDRUOTOAM-GIJQJNRQSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15016455.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol](/img/structure/B15016463.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B15016483.png)
![3-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15016486.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016505.png)


![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15016536.png)
![3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15016537.png)
